molecular formula C19H19ClN4O B12892123 N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide CAS No. 917924-79-9

N-{3-Amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl}-3-chlorobenzamide

Cat. No.: B12892123
CAS No.: 917924-79-9
M. Wt: 354.8 g/mol
InChI Key: PUIFTWZDTMCRPB-UHFFFAOYSA-N
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Description

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide is a complex organic compound that features a pyrazole ring, a phenyl group, and a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide typically involves multiple steps. One common method includes the reaction of 1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropane with 3-chlorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process would include precise control of temperature, pressure, and pH to ensure high yield and purity. The use of catalysts and solvents that can be easily recovered and recycled is also common to make the process more sustainable and cost-effective .

Chemical Reactions Analysis

Types of Reactions

N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules.

Biology

In biological research, N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent .

Medicine

In medicinal chemistry, this compound is being explored for its potential therapeutic applications. It has been investigated for its role in targeting specific enzymes and receptors, making it a candidate for drug development .

Industry

In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its stability and reactivity make it suitable for a wide range of industrial applications .

Mechanism of Action

The mechanism of action of N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as antimicrobial or anti-inflammatory actions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets N-(1-(4-(1H-Pyrazol-4-yl)phenyl)-3-aminopropyl)-3-chlorobenzamide apart from similar compounds is its specific substitution pattern, which imparts unique chemical and biological properties. This compound’s ability to interact with a wide range of molecular targets makes it particularly valuable in medicinal chemistry and biological research .

Properties

CAS No.

917924-79-9

Molecular Formula

C19H19ClN4O

Molecular Weight

354.8 g/mol

IUPAC Name

N-[3-amino-1-[4-(1H-pyrazol-4-yl)phenyl]propyl]-3-chlorobenzamide

InChI

InChI=1S/C19H19ClN4O/c20-17-3-1-2-15(10-17)19(25)24-18(8-9-21)14-6-4-13(5-7-14)16-11-22-23-12-16/h1-7,10-12,18H,8-9,21H2,(H,22,23)(H,24,25)

InChI Key

PUIFTWZDTMCRPB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NC(CCN)C2=CC=C(C=C2)C3=CNN=C3

Origin of Product

United States

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